molecular formula C12H8N2O2 B8449085 Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one

Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one

Cat. No. B8449085
M. Wt: 212.20 g/mol
InChI Key: LHFGVMLFCUXXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849735

Procedure details

A mixture of 2.8 g of pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one, 10 ml of tetrahydrofuran and 3 ml of 10M borane-dimethylsulfide in tetrahydrofuran is stirred at room temperature overnight and then refluxed for 3 hours. To the mixture is added dropwise under argon, 5 ml of methanol. The solvent is removed under vacuum and methanol added. The solvent is removed under vacuum and 12 ml of 2N NaOH added to the residue. The mixture is refluxed for 2 hours and extracted with ethyl acetate. The extract is washed with 2N citric acid, H2O, brine and dried (Na2SO4). The solution is filtered through a thin pad of hydrous magnesium silicate and the filtrate concentrated to dryness under vacuum. The residue is chromatographed on a column (2"×18") of silica gel (32° g) with hexane-ethyl acetate (1:1) as solvent to give 0.78 g of crystals, m.p. 172°-174° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[O:7][C:8]3[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=3[C:10](=O)[NH:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.B.CSC.CO>O1CCCC1>[N:1]1[C:6]2[O:7][C:8]3[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=3[CH2:10][NH:11][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
N1=CC=CC2=C1OC1=C(C(N2)=O)C=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
B.CSC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
To the mixture is added dropwise under argon
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum and methanol
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum and 12 ml of 2N NaOH
ADDITION
Type
ADDITION
Details
added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with 2N citric acid, H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
The solution is filtered through a thin pad of hydrous magnesium silicate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a column (2"×18") of silica gel (32° g) with hexane-ethyl acetate (1:1) as solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=CC2=C1OC1=C(CN2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.